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Benzoyl azide, 4-chloro- is an organic compound with the chemical formula CHClN. It belongs to the class of aryl azides, characterized by the presence of an azide functional group (-N) attached to a benzene ring that also contains a chlorine substituent at the para position. The azide group consists of three nitrogen atoms connected by two double bonds, forming a linear geometry, while the carbon-benzene connection exhibits a trigonal planar configuration. This compound is notable for its reactivity, particularly in click chemistry applications, where it can facilitate the formation of triazoles through cycloaddition reactions with alkynes .
Benzoyl azide, 4-chloro- can be synthesized through several methods:
Benzoyl azide, 4-chloro- finds utility in various fields:
Interaction studies involving benzoyl azide, 4-chloro- primarily focus on its reactivity with other organic compounds. For example:
Benzoyl azide, 4-chloro- shares similarities with several other aryl azides but possesses unique characteristics due to its specific substituents. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorophenyl Azide | Aryl azide with chlorine at para position | Acts as an electron-withdrawing group |
| Phenyl Azide | Simple aryl azide without additional substituents | Less sterically hindered than substituted variants |
| Benzyl Azide | Contains a benzyl group instead of a phenyl | More reactive due to increased stability of intermediates |
| 4-Azidobenzenesulfonamide | Contains sulfonamide functionality along with an azide | Potentially more soluble in polar solvents |
Benzoyl azide, 4-chloro-, stands out due to its specific reactivity patterns influenced by both the chlorine substituent and the structural integrity provided by the benzene ring. Its applications in click chemistry further enhance its uniqueness in synthetic methodologies compared to simpler aryl azides.